molecular formula C56H102O2S2Sn2 B595911 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene CAS No. 1320201-22-6

2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene

Cat. No.: B595911
CAS No.: 1320201-22-6
M. Wt: 1108.97
InChI Key: AZENTBKKKXIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound with the molecular formula C16H22S2Sn2 . It has a molecular weight of 515.9 g/mol . This compound is used in the field of organic photovoltaics .


Molecular Structure Analysis

The molecular structure of this compound includes two trimethylstannyl groups attached to a benzo[1,2-b:4,5-b’]dithiophene core . The InChI string and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 515.9 g/mol, and it does not have any hydrogen bond donors but has two hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 56.5 Ų, and it has a heavy atom count of 20 .

Scientific Research Applications

  • Electrochromic Copolymer Synthesis

    A copolymer, involving this compound, was synthesized and characterized for electrochromic applications. It exhibited reversible electrochromic properties with multi-colored display and fast response times, suggesting potential in smart window technologies (Xu, Zhao, & Fan, 2015).

  • Polymer Solar Cells Efficiency

    In a study on enhancing the power conversion efficiency of polymer solar cells, this compound was used in the synthesis of random copolymers, demonstrating its utility in improving the photovoltaic performance of such cells (Karagaçtı et al., 2017).

  • Tuning Band Gap and Color Switching in Electrochromic Materials

    Research on benzodithiophene-based electrochromic materials, using this compound, revealed insights into tuning band gaps, color switching, and redox stability, enhancing the understanding of the electrochromic performance of these materials (Xu et al., 2018).

  • Study of Semiconducting Copolymers

    The compound was also used in the synthesis of semiconducting copolymers for organic photovoltaic cells, highlighting its role in the development of semiconducting materials with tailored properties for solar energy applications (Kim et al., 2013).

  • Conjugated Polymers for Solar Cells

    Another study synthesized novel benzo[1,2-b:4,5-b']dithiophene-based conjugated polymers for use in polymer solar cells, exploring the effects of different side-chain substitutions on the properties of these polymers (Chung et al., 2014).

Mechanism of Action

Target of Action

It is known to be used in the field of organic photovoltaic devices , suggesting its role in light absorption and energy conversion.

Mode of Action

The compound’s mode of action is primarily through its interaction with light. As a component of organic photovoltaic devices, it absorbs light and facilitates the generation of excitons (electron-hole pairs). These excitons are then separated and transported to generate electric current .

Biochemical Pathways

Instead, it plays a role in the physical process of light absorption and energy conversion in organic photovoltaic devices .

Result of Action

The result of the compound’s action is the generation of electric current in organic photovoltaic devices. By absorbing light and facilitating the creation and transport of excitons, it contributes to the conversion of light energy into electrical energy .

Future Directions

Benzo[1,2-b:4,5-b’]dithiophene-based conjugated polymers, which this compound is a part of, have shown promise in the field of organic photovoltaics . Future research could focus on improving the power conversion efficiencies of these materials .

Properties

IUPAC Name

[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H84O2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-38,43-44H,5-36,41-42H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZENTBKKKXIGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H102O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112670
Record name 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320201-22-6
Record name 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1320201-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2,8-bis[(2-octyldodecyl)oxy]-11-(trimethylstannyl)-4,10-dithiatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}trimethylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene in materials science?

A1: this compound serves as a crucial building block in synthesizing donor-acceptor conjugated polymers [, ]. The compound's structure, featuring a benzodithiophene core with long alkyl chains and reactive trimethylstannyl groups, makes it ideal for Stille cross-coupling reactions. This allows researchers to create polymers with desirable properties for applications like electrochromic devices.

Q2: How does the structure of the synthesized polymers influence their electrochromic properties?

A2: The electrochromic properties of the resulting polymers are directly linked to their donor-acceptor structure, which is influenced by the this compound building block.

  • Solubility and Film Formation: The long alkyl chains on the benzodithiophene unit enhance the solubility of the final polymer in organic solvents []. This solubility is crucial for solution-processing techniques to create thin films for electrochromic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.